molecular formula C8H6ClNO3 B1618976 Acetophenone, 2-chloro-m-nitro- CAS No. 99-47-8

Acetophenone, 2-chloro-m-nitro-

Cat. No.: B1618976
CAS No.: 99-47-8
M. Wt: 199.59 g/mol
InChI Key: LBHUVZXFCGZYDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetophenone, 2-chloro-m-nitro- is a useful research compound. Its molecular formula is C8H6ClNO3 and its molecular weight is 199.59 g/mol. The purity is usually 95%.
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Properties

CAS No.

99-47-8

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

2-chloro-1-(3-nitrophenyl)ethanone

InChI

InChI=1S/C8H6ClNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5H2

InChI Key

LBHUVZXFCGZYDL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCl

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3′-Nitroacetophenone (2.00 g) was dissolved in diisopropyl ether (12.1 ml) and sulfuryl chloride (6.70 g) was added all at once thereto at 22° C. and refluxed for 6.5 hours. The reaction mixture was allowed to cool to room temperature while stirring, and the precipitated solids were filtered and washed with diisopropyl ether. Drying under reduced pressure yielded the desired 2-chloro-3′-nitroacetophenone (2.01 g; 83.1%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
solvent
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3′-Nitroacetophenone (2.00 g) was dissolved in tetrahydrofuran (24.2 ml), and sulfuryl chloride (4.90 g) was dropwise added thereto at 22° C. over 15 minutes. After stirring for 2 hours, water (150 ml) was added to the reaction mixture and stirred for 1 hour. Ethyl acetate was added, and the separated organic layer was washed with aqueous saturated sodium bicarbonate/aqueous saturated sodium chloride mixed solvent. After drying over anhydrous sodium sulfate, the solvent was distilled off under reduced pressure. Diethyl ether was added to the residue and stirred, and the precipitated crystal was then filtered and dried under reduced pressure to yield the desired 2-chloro-3′-nitroacetophenone (1.41 g; 58.3%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
solvent
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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